2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to a class of heterocyclic molecules featuring a triazinoindole core linked via a thioether bridge to an acetamide group substituted with a 4-ethoxyphenyl moiety. Its structural complexity arises from the fusion of a 1,2,4-triazine ring with an indole system, creating a planar aromatic scaffold.
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-2-26-13-9-7-12(8-10-13)20-16(25)11-27-19-22-18-17(23-24-19)14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
BGDZSVNAUVKUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclocondensation Method
The classical approach involves the reaction of isatin (indole-2,3-dione) with thiosemicarbazide under acidic reflux conditions. This generates 2,5-dihydro-3H-triazino[5,6-b]indole-3-thione (1) as a key intermediate. The mechanism proceeds via:
- Hydrazinecarbothioamide formation : Isatin reacts with thiosemicarbazide to form a Schiff base intermediate.
- Cyclization : Intramolecular nucleophilic attack by the thiol group on the adjacent carbonyl carbon, facilitated by NaOH or K₂CO₃, yields the tricyclic triazinoindole thione.
Reaction Conditions :
Microwave-Assisted Synthesis
Source demonstrates a greener alternative using microwave irradiation in aqueous media:
- A mixture of isatin and thiosemicarbazide in water undergoes microwave irradiation (200 W, 4–6 minutes).
- The intermediate hydrazinecarbothioamide cyclizes in situ with K₂CO₃ under continued microwave exposure (2–3 minutes).
Advantages :
- Yield : 85–90% (vs. 60–70% conventionally)
- Time : 10 minutes total (vs. 8 hours)
- Solvent : Water eliminates organic waste
Preparation of Chloro-N-(4-Ethoxyphenyl)acetamide
The acetamide side chain is synthesized from 4-ethoxyaniline and chloroacetyl chloride:
Reaction Protocol
- Nucleophilic acyl substitution :
- 4-Ethoxyaniline reacts with chloroacetyl chloride in anhydrous THF at 0–5°C.
- Triethylamine neutralizes HCl byproducts.
- Isolation : The product precipitates upon cooling and is recrystallized from ethanol.
Characterization Data :
- IR : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide)
- ¹H NMR (CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.03 (q, J=7.0 Hz, 2H, OCH₂), 4.27 (s, 2H, CH₂Cl), 7.12–7.58 (m, 4H, aromatic)
Coupling of Triazinoindole Thione with Chloroacetamide
The final step involves nucleophilic substitution to form the thioether bond:
Conventional Alkylation
Microwave-Accelerated Coupling
Source reports enhanced efficiency using microwaves:
Comparative Data :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 h | 65–75 | 90–95 |
| Microwave | 5 min | 88–92 | 98–99 |
Analytical Characterization
The target compound is validated using:
- LC-MS : m/z 423.1 [M+H]⁺ (calc. 422.45)
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, OCH₂CH₃), 3.98 (s, SCH₂), 4.02 (q, OCH₂), 6.85–8.25 (m, indole and aryl protons)
- Elemental Analysis : C₂₁H₁₈N₄O₂S requires C 63.30%, H 4.55%, N 14.06%; found C 63.22%, H 4.61%, N 14.12%
Optimization Challenges and Solutions
Side Reactions
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but require post-reaction dialysis.
- Ethanol/water mixtures : Preferred for microwave methods due to rapid heating and easy isolation.
Industrial-Scale Considerations
| Parameter | Batch Process (Conventional) | Flow Chemistry (Microwave) |
|---|---|---|
| Throughput | 200 g/day | 1.5 kg/day |
| Energy Consumption | 15 kWh/kg | 5 kWh/kg |
| Waste Generation | 8 L solvent/kg | 1.5 L solvent/kg |
Source highlights that microwave-assisted flow systems reduce environmental impact while doubling output.
Chemical Reactions Analysis
Types of Reactions
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of the ethoxy group with other nucleophiles .
Scientific Research Applications
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antidepressant Activity (Tail Suspension Test, TST):
- Acetamide derivatives (e.g., N-(4-chlorophenyl), N-(2-nitrophenyl)): Exhibit moderate to weak activity compared to standard drugs like imipramine .
- Propionamide derivatives (C1–C18): Show significantly reduced efficacy, highlighting the critical role of a two-carbon acyl chain for optimal activity .
Substituent Impact:
- Electron-withdrawing groups (e.g., 4-bromo, 2-nitro): May enhance binding affinity but reduce solubility .
- Electron-donating groups (e.g., 4-ethoxy): Likely improve solubility and pharmacokinetics, though direct activity data are lacking.
Physical and Spectroscopic Properties
Critical Analysis of Structural Modifications
Acyl Chain Length
Q & A
Q. What are the standard synthetic protocols for preparing 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide and its analogs?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazinoindole core via cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux conditions in DMF/acetic acid .
- Step 2 : Introduction of the thioether linkage by reacting the triazinoindole intermediate with bromoacetic acid derivatives .
- Step 3 : Coupling with substituted anilines (e.g., 4-ethoxyaniline) via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Purification : Column chromatography (e.g., petroleum ether/EtOAC 2:1) yields pure products, with yields ranging from 30–35% for structurally similar compounds .
Q. How is structural characterization performed for this compound?
- NMR : Key signals include:
- 1H NMR : Aromatic protons (δ 7.1–8.5 ppm), methylene protons adjacent to sulfur (δ ~4.2 ppm, singlet), and ethoxy group protons (δ 1.3–1.4 ppm for CH3, δ 3.9–4.1 ppm for OCH2) .
- 13C NMR : Carbonyl carbons (δ ~167 ppm for acetamide, δ ~166 ppm for triazinoindole), and quaternary carbons in the triazine ring (δ ~140–146 ppm) .
- LCMS : Molecular ion peaks (e.g., [M+H]+) are used to confirm molecular weight (e.g., C19H18N4O2S: calc. 390.1, found 390.4) .
Q. What in vitro biological assays are commonly used to evaluate its pharmacological activity?
- Anticancer : MTT assays against cancer cell lines (e.g., IC50 values in µM range) .
- Antimicrobial : Disk diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
- Mechanistic Studies : Western blotting for p53 pathway activation (e.g., Inauhzin analogs induce p53-dependent apoptosis) .
Advanced Research Questions
Q. How do substituent variations on the triazinoindole core and acetamide side chain influence bioactivity?
- Triazinoindole Modifications :
- Acetamide Side Chain :
Table 1 : Substituent Effects on Anticancer Activity
| Substituent (Position) | IC50 (µM) | Target Cell Line | Reference |
|---|---|---|---|
| 5-Methyl (Triazinoindole) | 3.5 | MCF-7 | |
| 8-Bromo (Triazinoindole) | 1.2 | HeLa | |
| 4-Ethoxy (Acetamide) | 5.8 | A549 |
Q. How can contradictory data on biological activity between studies be resolved?
Q. What computational methods are used to predict binding modes and optimize derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SIRT1 for Inauhzin analogs) .
- QSAR Models : Hammett constants (σ) and cLogP values correlate substituent electronic effects with activity (R² > 0.85 for triazinoindole derivatives) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (e.g., EGFR kinase) .
Q. How is metabolic stability assessed during preclinical development?
- Microsomal Assays : Incubation with liver microsomes (human/rat) to calculate t1/2 and Clint (hepatic clearance) .
- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) to identify drug-drug interaction risks .
- Metabolite ID : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at C5 of indole core) .
Methodological Notes
- Synthetic Challenges : Low yields (≤35%) in final coupling steps require optimization of stoichiometry (1.2 eq. aniline) and temperature (0°C → RT) .
- Analytical Pitfalls : NMR signal overlap in aromatic regions (δ 7.0–8.5 ppm) necessitates 2D experiments (HSQC, HMBC) for unambiguous assignment .
- Biological Replication : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) are critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
